molecular formula C13H12O2 B1596464 4-(4-Methylphenoxy)phenol CAS No. 35094-91-8

4-(4-Methylphenoxy)phenol

Cat. No.: B1596464
CAS No.: 35094-91-8
M. Wt: 200.23 g/mol
InChI Key: SDGFJYRTWKBZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenoxy)phenol is a phenolic compound characterized by a central phenol ring substituted with a 4-methylphenoxy group. This structure confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and stability under specific conditions. It has been identified as a significant constituent (22.53%) in the methanolic extract of Cassia auriculata flowers, highlighting its natural occurrence in botanical sources . The compound’s synthesis typically involves aromatic substitution reactions, as inferred from related derivatives (e.g., 4-(4-Methylphenoxy)benzylamine synthesized via zinc dust reduction of benzaldoxime derivatives) .

Properties

IUPAC Name

4-(4-methylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGFJYRTWKBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348900
Record name 4-(4-methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35094-91-8
Record name 4-(4-Methylphenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35094-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methylphenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways . These interactions contribute to its biological activities, including enzyme inhibition and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Electron-donating groups (e.g., methyl in this compound) enhance stability, while electron-withdrawing groups (e.g., nitro in 4-nitrophenol) increase reactivity and toxicity .
  • Hydrogen Bonding: Phenolic -OH groups enable hydrogen bonding, influencing solubility and crystallinity. For example, 4-Methoxyphenol’s methoxy group reduces hydrogen-bonding capacity compared to this compound .

Reactivity and Stability

  • Decomposition Pathways: Under ethanol-rich conditions (100% concentration), 1-methyl-3-(4-methylphenoxy)benzene decomposes to form 4-methylphenol rather than phenol, contrasting with lower ethanol concentrations where phenol is prevalent .
  • Oxidative Stability: Methoxy-substituted phenols (e.g., 4-Methoxyphenol) exhibit higher resistance to oxidation compared to alkyl-substituted derivatives due to reduced radical formation .

Biological Activity

4-(4-Methylphenoxy)phenol, with the molecular formula C13H12O2, is a phenolic compound notable for its diverse biological activities and applications. This compound features a phenolic group substituted with a 4-methylphenoxy group, allowing it to participate in various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution. A common method is the reaction of 4-methylphenol with 4-chlorophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures. This method can be scaled up for industrial production using continuous flow reactors and optimized conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can undergo redox reactions that impact cellular oxidative stress pathways, potentially leading to various biological effects.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies

  • Androgen Receptor Antagonism : A related study focused on derivatives of phenolic compounds revealed that certain analogs exhibited potent androgen-antagonistic activity. For example, derivatives binding to the androgen receptor showed IC50 values as low as 0.043 μM against specific cancer cell lines. This suggests potential applications in treating prostate cancer by modulating androgen receptor activity .
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of phenolic compounds similar to this compound. These compounds have been shown to inhibit the growth of various bacterial strains, indicating their potential use as natural preservatives or therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
4-Methoxyphenol StructureAntioxidant; used in cosmetics and pharmaceuticals
2-Methoxyphenol StructureAntimicrobial; used in food preservation
3-Methoxyphenol StructureAntioxidant; utilized in organic synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.